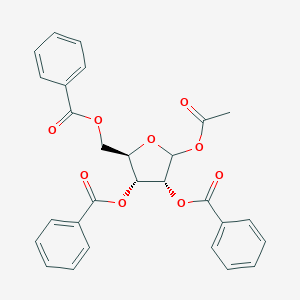
Spinosin
Übersicht
Beschreibung
Spinosin is a natural product isolated from the traditional Chinese herbal medicine, Tripterygium wilfordii Hook F. It is a diterpene lactone that has been studied extensively due to its potential therapeutic benefits. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its ability to modulate immune responses and its effects on cell proliferation, apoptosis, and angiogenesis. In
Wissenschaftliche Forschungsanwendungen
Neurologische Erkrankungen
Spinosin wurde nachweislich zur Linderung neurologischer Erkrankungen eingesetzt . Es hat sich gezeigt, dass es das Potenzial hat, die kognitive Funktion zu verbessern und sedierende und anxiolytische Wirkungen hat . Diese Eigenschaften machen es zu einem vielversprechenden Kandidaten für die Behandlung verschiedener neurologischer Erkrankungen.
Hypnose-Effekte
This compound wurde in der traditionellen chinesischen Medizin wegen seiner sedierenden und hypnotischen Wirkungen verwendet . Es wurde weit verbreitet zur Behandlung von Schlaflosigkeit und Angstzuständen eingesetzt .
Anti-melanogene Wirkung
This compound hat eine anti-melanogene Wirkung gezeigt . Dies deutet darauf hin, dass es bei Behandlungen von Erkrankungen im Zusammenhang mit einer Überproduktion von Melanin, wie z. B. Hyperpigmentierung, eingesetzt werden könnte.
Kardioprotektive Wirkungen
This compound hat kardioprotektive Wirkungen gezeigt . Dies deutet auf eine mögliche Verwendung bei der Vorbeugung und Behandlung von Herzerkrankungen hin.
Antitumoraktivität
This compound hat eine Antitumoraktivität gezeigt . Dies deutet darauf hin, dass es bei Krebsbehandlungen eingesetzt werden könnte, obwohl weitere Forschung erforderlich ist, um seine Mechanismen und potenziellen Anwendungen auf diesem Gebiet vollständig zu verstehen.
Alzheimer-Krankheit
Die Forschung hat untersucht, ob this compound das Potenzial hat, die Pathogenese der Alzheimer-Krankheit (AD) zu verbessern, die durch eine Überproduktion von β-Amyloid (Aβ) angetrieben wird . Es wurde festgestellt, dass this compound die Aβ1-42-Produktion durch Aktivierung des Nrf2/HO-1-Signalwegs in N2a/WT- und N2a/APP695-Zellen reduzierte . Dies deutet darauf hin, dass this compound eine vielversprechende Behandlung für AD sein könnte.
Wirkmechanismus
Target of Action
Spinosin, a natural flavone-C-glycoside, primarily targets the GABA A and 5-HT 1A receptors . These receptors play a crucial role in neurological functions, including cognition, mood regulation, and sleep. This compound’s interaction with these receptors contributes to its various neurological effects, such as improving cognitive function and exerting sedative and anxiolytic effects .
Mode of Action
This compound interacts with its primary targets, the GABA A and 5-HT 1A receptors, in a unique way. It acts as an inhibitor on both somatodendritic 5-HT1A autoreceptors and postsynaptic 5-HT1A heteroreceptors . This interaction results in changes in neuronal activity, which can lead to improvements in cognitive function and reductions in anxiety and insomnia .
Biochemical Pathways
This compound affects several biochemical pathways. One of the key pathways influenced by this compound is the FAK-DOCK180-Rac1-WAVE2-Arp3 signaling pathway . This pathway is involved in cell-cell adhesion and adherens junctions, which are closely related to the integrity of the blood-brain barrier (BBB). This compound’s action on this pathway helps maintain BBB integrity, which is crucial for normal brain function .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been reported to alleviate cognitive impairment by improving the neurotrophic factor (BDNF) and Bcl-2, decreasing the level of MDA, and inhibiting the inflammatory factor IL-6 in the brain . Additionally, this compound has been shown to protect against oxidative damage induced by hydrogen peroxide (H2O2) in neuro-2a (N2a) mouse neuroblastoma cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound is derived from the fermentation of certain species of Saccharopolyspora . Changes in the fermentation environment could potentially impact the production and potency of this compound.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Spinosin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects, which contributes to its sedative and anxiolytic properties . Additionally, this compound interacts with enzymes involved in the synthesis and degradation of neurotransmitters, influencing the overall neurotransmitter balance in the brain .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes related to stress response and neuroprotection . It also affects cellular metabolism by altering the activity of enzymes involved in energy production and utilization . These cellular effects contribute to the overall pharmacological profile of this compound.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound binds to GABA receptors, enhancing their inhibitory effects and leading to sedation and anxiolysis . It also inhibits certain enzymes involved in neurotransmitter synthesis, thereby modulating neurotransmitter levels in the brain . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits sedative and anxiolytic effects without significant adverse effects . At higher doses, this compound can cause toxicity and adverse effects, including alterations in liver and kidney function . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for this compound in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert this compound into its active and inactive metabolites . These metabolic pathways play a crucial role in determining the bioavailability and pharmacokinetics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is transported across cell membranes by organic anion-transporting polypeptides (OATPs) and other transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific tissues . These transport and distribution mechanisms are essential for understanding the pharmacokinetics and pharmacodynamics of this compound.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and can be transported to the nucleus, where it interacts with transcription factors and other regulatory proteins . Post-translational modifications, such as phosphorylation, can also influence the subcellular localization and activity of this compound . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms of action.
Eigenschaften
IUPAC Name |
6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O15/c1-39-14-7-15-18(12(32)6-13(40-15)10-2-4-11(31)5-3-10)22(35)19(14)26-27(24(37)21(34)16(8-29)41-26)43-28-25(38)23(36)20(33)17(9-30)42-28/h2-7,16-17,20-21,23-31,33-38H,8-9H2,1H3/t16-,17-,20-,21-,23+,24+,25-,26+,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGSULWDCMWZPO-ODEMIOGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222396 | |
| Record name | Spinosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72063-39-9 | |
| Record name | Spinosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72063-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spinosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072063399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spinosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary molecular targets of spinosin?
A1: While the precise mechanisms underlying this compound's effects are still under investigation, research suggests it interacts with various signaling pathways. Notably, this compound has been shown to:
- Activate the Nrf2/HO-1 pathway, conferring protection against oxidative stress. [, , ]
- Inhibit NF-κB signaling, thereby reducing inflammation. []
- Modulate the activity of plasmin, a serine protease involved in synaptic plasticity. []
- Influence the expression of glutamate receptor subunits (GluK1, GluK2, GluK3) in rat hippocampal neurons. []
- Inhibit p38 MAPK signaling, contributing to its neuroprotective effects. []
Q2: How does this compound's interaction with these targets translate into its observed therapeutic effects?
A2: this compound's modulation of these key pathways contributes to its reported benefits in various preclinical models:
- Neuroprotection: Activation of Nrf2/HO-1 and inhibition of p38 MAPK contribute to its protective effects against amyloid-β (Aβ)-induced neuronal damage, a hallmark of Alzheimer's disease. [, , , ]
- Anti-inflammatory Effects: Suppression of NF-κB signaling likely underlies its ability to reduce inflammation in models of osteoporosis and other inflammatory conditions. []
- Hypnotic and Sedative Effects: While the precise mechanisms are not fully understood, this compound's sedative and hypnotic properties may be linked to its ability to modulate neuronal activity in specific brain regions, such as the lateral hypothalamic area (LHA) and locus coeruleus (LC). []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C28H36O15 and a molecular weight of 608.57 g/mol.
Q4: What are the key spectroscopic features that characterize this compound?
A4: this compound's structure is confirmed through various spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): Provides detailed information about the arrangement of atoms within the molecule, including characteristic signals for its sugar moieties and aromatic rings. [, , ]
- Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern of this compound, aiding in its identification and characterization of metabolites. [, , , , , , , , ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Reveals characteristic absorption bands indicative of this compound's conjugated system and flavonoid structure. [, , ]
- Infrared (IR) Spectroscopy: Identifies functional groups present in this compound, such as hydroxyl, carbonyl, and aromatic rings. [, ]
Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A5: Research suggests:
- Absorption: this compound exhibits relatively poor absorption from the gastrointestinal tract, potentially due to its low oil-water partition coefficient. [, , ]
- Distribution: Following intravenous administration, this compound distributes widely in tissues, with higher concentrations observed in the liver, spleen, and kidneys. [, ] It also crosses the blood-brain barrier, albeit at relatively low levels. []
- Metabolism: this compound undergoes metabolism by rat intestinal flora, primarily yielding swertisin as a metabolite. [, , ] Studies in human liver microsomes identified eight metabolites, primarily generated through phase I metabolism. []
Q6: How do the pharmacokinetic properties of this compound relate to its pharmacological effects?
A6: this compound's low oral bioavailability and extensive metabolism may limit its clinical application. Strategies to enhance its absorption and/or reduce its metabolism could improve its therapeutic potential.
Q7: What in vitro models have been used to study the biological activity of this compound?
A7: this compound has been investigated in various cell lines, including:
- Neuro-2a cells: To explore its neuroprotective effects against Aβ-induced toxicity and oxidative stress. [, ]
- Human umbilical vein endothelial cells (HUVECs): To assess its effects on insulin resistance and inflammation. []
- Bone marrow macrophages (BMMs): To investigate its potential in inhibiting osteoclastogenesis, a key process in osteoporosis. []
- PC12 cells: To evaluate its neuroprotective effects in a model of corticosterone-induced cell injury. []
Q8: What animal models have been used to evaluate the in vivo efficacy of this compound?
A8: Preclinical studies have utilized several animal models, including:
- Rodent models of insomnia: To assess this compound's hypnotic and sedative effects. [, ]
- Mouse models of Alzheimer's disease: To evaluate its potential in ameliorating cognitive impairment and reducing Aβ pathology. [, , ]
- Rat models of myocardial ischemia-reperfusion injury: To investigate its cardioprotective properties. []
- Ovariectomized (OVX) mice: To assess its ability to prevent bone loss and attenuate osteoclastogenesis in a model of osteoporosis. []
- AOM/DSS-induced colitis-associated carcinogenesis (CAC) mouse model: To evaluate its potential anti-cancer activity. []
Q9: Have any clinical trials been conducted to assess the efficacy and safety of this compound in humans?
A9: While preclinical findings are promising, comprehensive clinical trials are needed to determine the efficacy and safety of this compound for specific therapeutic indications in humans.
Q10: What are some challenges associated with formulating this compound for pharmaceutical applications?
A10: Its low water solubility and potential for degradation pose challenges for formulating stable and bioavailable dosage forms.
Q11: What strategies have been explored to improve the solubility and stability of this compound formulations?
A11: Research suggests that approaches like complexation with sodium ions may enhance its water solubility and potentially improve its bioavailability. [] Further research is needed to develop optimal formulation strategies.
Q12: What analytical methods are commonly employed for the detection and quantification of this compound?
A12: Various techniques are used, including:
- High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying this compound in complex mixtures, often coupled with UV detection or mass spectrometry (MS) for enhanced sensitivity and selectivity. [, , , , , , , , , , , , ]
- Thin-Layer Chromatography (TLC): A simpler and more rapid method for qualitative analysis and screening of this compound. []
- Ultra-High Performance Liquid Chromatography (UHPLC): Offers improved separation efficiency and speed compared to conventional HPLC, especially when coupled with MS detection. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B15812.png)
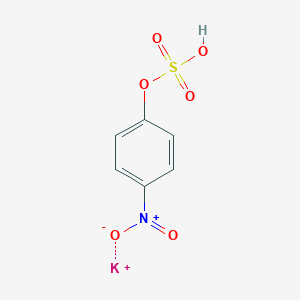
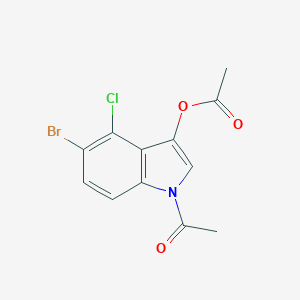
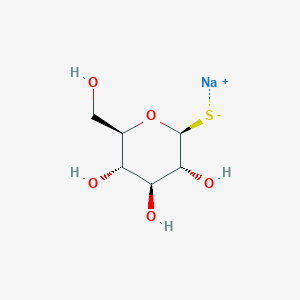



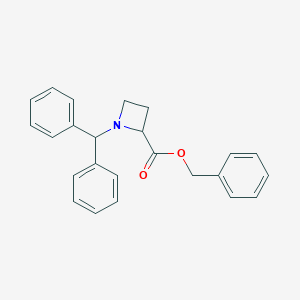
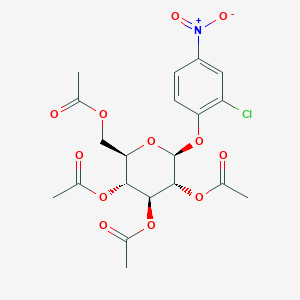
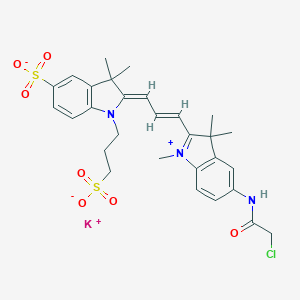

![4-[methyl-[(E)-prop-1-enyl]amino]-1-pyridin-3-ylbutan-1-ol](/img/structure/B15844.png)
